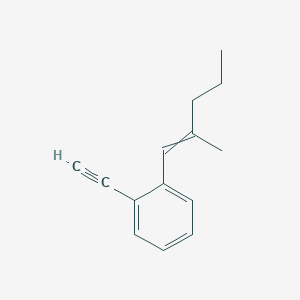
1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene is an organic compound that belongs to the class of alkynes and alkenes. It features a benzene ring substituted with an ethynyl group and a 2-methylpent-1-en-1-yl group. This compound is of interest due to its unique structure, which combines aromaticity with unsaturation, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene can be achieved through various methods. One common approach involves the coupling of an ethynylbenzene derivative with a suitable alkyl halide under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne and alkene groups can be achieved using catalysts such as palladium on carbon, leading to the formation of saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene depends on its specific application. In chemical reactions, the compound’s alkyne and alkene groups participate in various transformations, while the benzene ring provides stability and reactivity. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethynyl-2-(2-methylprop-1-en-1-yl)benzene
- 1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene
- 1-Ethynyl-2-(2-methylhex-1-en-1-yl)benzene
Uniqueness
1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of an ethynyl group and a 2-methylpent-1-en-1-yl group on the benzene ring provides a versatile platform for further functionalization and applications in various fields.
Propiedades
Número CAS |
819871-39-1 |
|---|---|
Fórmula molecular |
C14H16 |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1-ethynyl-2-(2-methylpent-1-enyl)benzene |
InChI |
InChI=1S/C14H16/c1-4-8-12(3)11-14-10-7-6-9-13(14)5-2/h2,6-7,9-11H,4,8H2,1,3H3 |
Clave InChI |
PYDCJOSKIVQCAY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=CC1=CC=CC=C1C#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


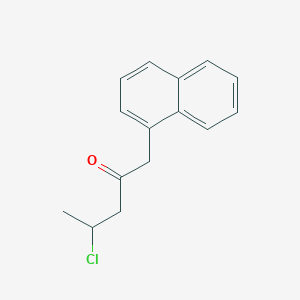

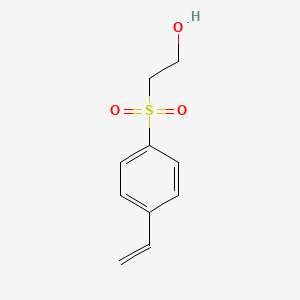
![2-Phenyl-1-[(1S)-1-phenylethyl]aziridine](/img/structure/B12527369.png)
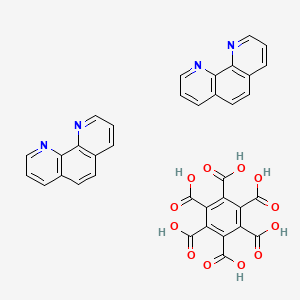
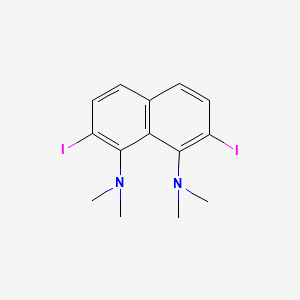

![3,3-Bis[(benzyloxy)methyl]oct-5-ynal](/img/structure/B12527396.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol](/img/structure/B12527399.png)

(prop-2-en-1-yl)-lambda~5~-phosphane](/img/structure/B12527409.png)
![2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12527412.png)
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-5-cyanophenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12527413.png)

